Hepzidine

描述

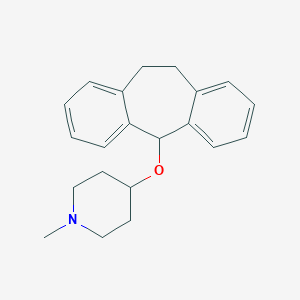

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-22-14-12-18(13-15-22)23-21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-9,18,21H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIZCABHARMLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2C3=CC=CC=C3CCC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883195 | |

| Record name | Hepzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096-72-6 | |

| Record name | 4-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepzidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hepzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72FH6333M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Hypoxia-Inducible Factor in the Regulation of Hepcidin Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepcidin (B1576463), the master regulator of systemic iron homeostasis, is intricately linked to the body's oxygen-sensing machinery. Hypoxia, a state of low oxygen availability, potently suppresses hepcidin expression to increase iron availability for erythropoiesis. This response is primarily orchestrated by the Hypoxia-Inducible Factors (HIFs), a family of transcription factors that act as master regulators of the cellular response to hypoxia. Understanding the precise molecular mechanisms by which HIFs control hepcidin is critical for developing therapeutics for anemia associated with chronic kidney disease, inflammation, and other disorders. This technical guide provides an in-depth exploration of the signaling pathways, experimental evidence, and key methodologies related to the HIF-hepcidin axis. The current consensus points towards an indirect mechanism of hepcidin suppression mediated by HIF-induced erythropoietin and its downstream effector, erythroferrone, although evidence for other direct and indirect pathways exists and is discussed herein.

Molecular Mechanisms of HIF-Mediated Hepcidin Regulation

The regulation of hepcidin by hypoxia is a multifaceted process involving a crosstalk between the liver, kidneys, and bone marrow. While initial hypotheses suggested a direct transcriptional repression of the hepcidin gene (HAMP) by HIFs, the predominant in vivo evidence now supports indirect pathways that are dependent on the stimulation of erythropoiesis.

The Dominant Indirect Pathway: The HIF-EPO-ERFE Axis

The most strongly supported mechanism for hypoxia-induced hepcidin suppression involves a signaling cascade initiated by HIF stabilization, leading to increased erythropoiesis.

-

HIF Stabilization and EPO Production: Under hypoxic conditions, the prolyl hydroxylase domain (PHD) enzymes that normally target HIF-α subunits (HIF-1α and HIF-2α) for degradation are inhibited. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. HIF-2α is the principal regulator of erythropoietin (EPO) gene expression in the kidneys and, to a lesser extent, the liver.[1][2]

-

EPO-Stimulated Erythropoiesis: Increased circulating EPO travels to the bone marrow and stimulates the proliferation and differentiation of erythroid precursor cells to boost red blood cell production.[1][3]

-

Erythroferrone (ERFE) Secretion: In response to EPO stimulation, maturing erythroblasts secrete erythroferrone (ERFE).

-

ERFE-Mediated Hepcidin Suppression: ERFE acts on hepatocytes to suppress hepcidin transcription. The proposed mechanism is that ERFE sequesters Bone Morphogenetic Proteins (BMPs), particularly BMP6, preventing them from binding to their receptors.[4] This inhibits the downstream SMAD signaling pathway (SMAD1/5/8 phosphorylation), which is the primary positive regulator of hepcidin expression.[5]

Genetic and pharmacological studies in mice provide strong evidence for this pathway. HIF-mediated suppression of hepcidin is lost when EPO is neutralized or when erythropoiesis is pharmacologically inhibited, indicating that the effect is dependent on an active erythroid response.[1][3][6]

References

- 1. Hypoxia-inducible factor regulates hepcidin via erythropoietin-induced erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF2α, Hepcidin and their crosstalk as tumour-promoting signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor regulates hepcidin via erythropoietin-induced erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JCI - At the crossroads of oxygen and iron sensing: hepcidin control of HIF-2α [jci.org]

- 6. JCI - Hypoxia-inducible factor regulates hepcidin via erythropoietin-induced erythropoiesis [jci.org]

Methodological & Application

In Vitro Models for Elucidating Hepcidin Regulation in Hepatocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various in vitro models to study the regulation of hepcidin (B1576463), the master regulator of systemic iron homeostasis. Understanding the molecular mechanisms that control hepcidin expression in hepatocytes is crucial for the development of novel therapeutics for iron-related disorders, such as anemia of inflammation and hemochromatosis.

Introduction to In Vitro Models for Hepcidin Research

A variety of in vitro systems are available to investigate the intricate signaling pathways that govern hepcidin synthesis in response to stimuli like inflammation, iron levels, and erythropoietic demand. The choice of model depends on the specific research question, balancing physiological relevance with experimental feasibility.

-

Primary Human Hepatocytes (PHHs): Considered the gold standard, PHHs most accurately reflect in vivo liver physiology.[1] However, their use is limited by availability, donor variability, and rapid dedifferentiation in standard 2D culture.[1]

-

Hepatoma Cell Lines (HepG2 and Huh7): These immortalized human liver carcinoma cell lines are widely used due to their unlimited availability and ease of culture.[2][3] While they recapitulate key aspects of hepcidin regulation, they may exhibit altered signaling responses compared to primary cells.[1]

-

3D Spheroid and Organoid Cultures: These models offer a more physiologically relevant microenvironment by promoting cell-cell interactions and preserving the hepatocyte phenotype for longer periods.[4][5] They are increasingly used for drug toxicity and metabolism studies.[5]

-

Co-culture Systems: To mimic the inflammatory milieu of the liver, hepatocytes can be co-cultured with immune cells like macrophages (e.g., THP-1 cell line).[6][7] This allows for the investigation of paracrine signaling and cytokine-mediated hepcidin regulation.

Key Signaling Pathways Regulating Hepcidin

Two primary signaling pathways converge on the hepcidin promoter to regulate its transcription: the BMP/SMAD pathway, which responds to iron signals, and the JAK/STAT pathway, which is activated by inflammatory cytokines.

Quantitative Data Summary

The following tables summarize typical experimental conditions and expected outcomes for hepcidin regulation studies in various in vitro models.

Table 1: Stimulation of Hepcidin mRNA Expression in Hepatoma Cell Lines

| Cell Line | Stimulus | Concentration | Incubation Time | Fold Induction of Hepcidin mRNA (approx.) | Reference(s) |

| HepG2 | IL-6 | 50 ng/mL | 6 hours | 2.5 - 5 | [2][4] |

| BMP6 | 10 ng/mL | 6 hours | 5 - 7 | [2][4] | |

| IL-6 + BMP6 | 100 ng/mL + 10 ng/mL | 30 minutes | Synergistic increase | [8] | |

| Huh7 | IL-1β | 10 ng/mL | 4 hours | Significant increase | [9] |

| Co-culture with THP-1 macrophages | N/A | 24 hours | ~2 - 3 | [6] | |

| Hypoxia (1% O2) | N/A | 24 hours | Increased in monoculture, decreased in co-culture | [10] |

Table 2: Regulation of Hepcidin in Primary Hepatocytes

| Species | Stimulus | Concentration | Incubation Time | Effect on Hepcidin mRNA | Reference(s) |

| Mouse | Holo-transferrin | 30 µM | Overnight | ~2-fold increase | [11][12] |

| Apo-transferrin | 30 µM | Overnight | No significant change | [11][12] | |

| LPS | 100 EU/mL | Not specified | Increase | [11] | |

| Human | IL-1β | 10 ng/mL | 4 hours | Increase | [9] |

Experimental Protocols

Protocol 1: Culture and Treatment of HepG2/Huh7 Cells

Materials:

-

HepG2 or Huh7 cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Recombinant human IL-6, BMP6

-

Cell culture flasks/plates

Procedure:

-

Cell Culture:

-

Seeding for Experiments:

-

Trypsinize cells and seed them in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80% confluency on the day of the experiment.

-

-

Treatment:

-

On the day of the experiment, replace the culture medium with fresh, serum-free, or low-serum medium for a few hours to starve the cells.

-

Prepare stock solutions of IL-6 and BMP6 in a suitable buffer (e.g., PBS with 0.1% BSA).

-

Add the desired concentration of stimuli (e.g., 10-100 ng/mL for IL-6, 10-50 ng/mL for BMP6) to the cells.[2][8] Include an untreated control.

-

Incubate for the desired time period (e.g., 4-24 hours).[9]

-

-

Harvesting:

-

After incubation, collect the cell culture supernatant for ELISA analysis and store at -80°C.

-

Wash the cells with cold PBS and proceed with RNA or protein extraction.

-

Protocol 2: Primary Human Hepatocyte (PHH) Culture and Treatment

Materials:

-

Cryopreserved plateable primary human hepatocytes

-

Hepatocyte Plating Medium and Hepatocyte Culture Medium

-

Collagen-coated culture plates

-

Holo-transferrin, Apo-transferrin

-

Recombinant human IL-6, BMP6

Procedure:

-

Thawing and Plating:

-

Rapidly thaw the cryovial of PHHs in a 37°C water bath.

-

Transfer the cells to a conical tube containing pre-warmed hepatocyte plating medium.

-

Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes.[13]

-

Resuspend the cell pellet in plating medium and perform a cell count and viability assessment (e.g., Trypan blue exclusion).

-

Seed the cells onto collagen-coated plates at the recommended density.[14]

-

-

Culture and Maintenance:

-

Incubate at 37°C with 5% CO2. After 4-6 hours, replace the plating medium with hepatocyte culture medium to remove unattached and dead cells.

-

Change the medium every 24-48 hours.

-

-

Treatment with Transferrin:

-

Harvesting:

-

Collect supernatant and cell lysates as described in Protocol 1.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Hepcidin Expression

Materials:

-

RNA isolation kit (e.g., TRIzol, RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for HAMP (hepcidin) and a housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA)

-

qPCR instrument

Procedure:

-

RNA Isolation:

-

Isolate total RNA from hepatocyte lysates according to the manufacturer's protocol of the chosen kit.[16]

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[17]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for HAMP and the housekeeping gene), and cDNA template.

-

A typical reaction volume is 10-20 µL.

-

-

Thermal Cycling:

-

Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both HAMP and the housekeeping gene.

-

Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control group.[18]

-

Protocol 4: Western Blot for Phosphorylated SMAD1/5/8 and STAT3

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSMAD1/5/8, anti-total SMAD1/5, anti-pSTAT3, anti-total STAT3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells in cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSMAD1/5/8 or anti-pSTAT3) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Reprobing:

-

To assess total protein levels, the membrane can be stripped and reprobed with antibodies against total SMAD1/5, total STAT3, and a loading control.

-

Protocol 5: ELISA for Secreted Hepcidin

Materials:

-

Commercial hepcidin ELISA kit (human or mouse specific)

-

Cell culture supernatant samples

-

Microplate reader

Procedure:

-

Sample Preparation:

-

ELISA Assay:

-

Follow the manufacturer's protocol provided with the commercial ELISA kit.[8] This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow hepcidin to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided standards.

-

Determine the concentration of hepcidin in the samples by interpolating from the standard curve.

-

References

- 1. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 3. HepG2 Cell Culture Guide [absin.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Hepcidin modulation in human diseases: From research to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activated macrophages induce hepcidin expression in HuH7 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new human autologous hepatocyte/macrophage co-culture system that mimics drug-induced liver injury-like inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

- 9. abcam.cn [abcam.cn]

- 10. researchgate.net [researchgate.net]

- 11. Iron transferrin regulates hepcidin synthesis in primary hepatocyte culture through hemojuvelin and BMP2/4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bioworlde.com [bioworlde.com]

Troubleshooting & Optimization

Optimizing antigen retrieval for hepcidin IHC staining

Hepcidin (B1576463) IHC Staining: Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of antigen retrieval for hepcidin immunohistochemistry (IHC), a critical step for achieving accurate and reproducible staining results.

Frequently Asked Questions (FAQs)

Q1: What is antigen retrieval and why is it critical for hepcidin IHC?

Formalin fixation, the gold standard for preserving tissue morphology, creates protein cross-links (methylene bridges) that can mask the antigenic sites (epitopes) of hepcidin.[1][2][3][4] This masking prevents the primary antibody from binding effectively, leading to weak or false-negative staining.[5][6] Antigen retrieval is a process that uses heat (Heat-Induced Epitope Retrieval, HIER) or enzymes (Proteolytic-Induced Epitope Retrieval, PIER) to break these cross-links, unmasking the hepcidin epitope and allowing for proper antibody binding.[3][7][8] Optimizing this step is crucial for enhancing staining intensity and ensuring reliable results.[5][8]

Q2: Which antigen retrieval method is generally recommended for hepcidin, HIER or PIER?

For most applications, Heat-Induced Epitope Retrieval (HIER) is the preferred method.[8][9] HIER is generally considered gentler on tissue morphology and has a higher success rate for unmasking a wide range of epitopes compared to PIER.[3][9] Proteolytic methods (PIER), which use enzymes like Proteinase K or Trypsin, can sometimes damage or destroy the tissue structure and the epitope itself if not carefully optimized.[3][9]

Q3: What are the most important parameters to optimize for HIER?

The three most critical factors to optimize for successful HIER are the pH of the retrieval solution , the heating temperature , and the incubation time .[1][8] The composition of the buffer (e.g., citrate (B86180) vs. EDTA) is also a key variable.[1] Each of these parameters must be tested empirically to find the ideal conditions for your specific antibody, tissue type, and fixation method.[8][10]

Q4: Should I use a citrate-based or EDTA-based buffer for hepcidin antigen retrieval?

Both citrate and EDTA buffers are commonly used, but high-pH EDTA-based buffers often provide superior results for many antibodies.[4][11]

-

Sodium Citrate Buffer (pH 6.0): This is a traditional and widely used buffer that preserves tissue morphology well.[4] It is a good starting point for optimization.

-

Tris-EDTA Buffer (pH 9.0): Alkaline buffers like Tris-EDTA are often more effective at breaking protein cross-links and tend to increase staining intensity for many antibodies.[4][12][13] They are particularly recommended for antigens that are difficult to detect or for tissues that may have been over-fixed.[4]

The optimal choice depends on the specific anti-hepcidin antibody being used; therefore, it is recommended to test both types of buffers during protocol development.[3]

Troubleshooting Guide

| Problem | Possible Cause (Antigen Retrieval Related) | Suggested Solution |

| Weak or No Staining | Suboptimal Antigen Retrieval: The hepcidin epitope is still masked.[6] | 1. Change Buffer/pH: If using citrate buffer (pH 6.0), switch to a high-pH buffer like Tris-EDTA (pH 9.0).[3][11] 2. Optimize Heating Time/Temp: Increase the incubation time in the pre-heated buffer (e.g., from 15 mins to 20-30 mins) or ensure the temperature is consistently between 95-100°C.[1][8][10] Insufficient heating is a common cause of failure.[6] 3. Check Controls: Always run a positive control tissue known to express hepcidin to validate that the retrieval protocol and antibody are working.[6] |

| High Background Staining | Overly Aggressive Antigen Retrieval: The retrieval process was too harsh, exposing non-specific sites or damaging tissue integrity. | 1. Reduce Heating Time: Decrease the incubation time in the retrieval solution. Start with a shorter time (e.g., 10-15 minutes) and titrate up. 2. Lower Temperature: If possible with your heating method, try a slightly lower temperature (e.g., 92-95°C).[10] 3. Switch to a Milder Buffer: If using a high-pH buffer, test a citrate buffer (pH 6.0), which can be gentler on tissue morphology.[4] |

| Tissue Damage or Detachment | Harsh Retrieval Conditions: High pH buffers (especially EDTA-based) and excessive heating can sometimes cause tissue sections to lift off the slide or can damage morphology.[3][4][14] | 1. Use Charged/Coated Slides: Ensure you are using positively charged slides (e.g., Superfrost Plus) to promote tissue adhesion. 2. Reduce Temperature/Time: Decrease the heating time and/or temperature.[15] For particularly fragile tissues, an overnight incubation in a 60°C water bath can be a gentler alternative.[9] 3. Allow Proper Cooling: After heating, let the slides cool down slowly in the retrieval buffer for at least 20 minutes at room temperature.[5][9] Abrupt temperature changes can damage tissue. |

Experimental Protocols & Data

Protocol: Heat-Induced Epitope Retrieval (HIER)

This protocol provides a general framework. Optimal times and temperatures should be determined empirically.

1. Reagent Preparation:

-

10 mM Sodium Citrate Buffer (pH 6.0): Dissolve 2.94 g of tri-sodium citrate dihydrate in 1 L of distilled water. Adjust the pH to 6.0 using 1N HCl. Add 0.5 mL of Tween 20 (optional, for improved rinsing). Store at 4°C.

-

10 mM Tris-EDTA Buffer (pH 9.0): Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 L of distilled water. Adjust the pH to 9.0. Add 0.5 mL of Tween 20 (optional). Store at room temperature.

2. Deparaffinization and Rehydration:

-

Immerse slides in 2-3 changes of xylene for 5 minutes each.

-

Hydrate the sections by immersing them in two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.[16]

-

Rinse thoroughly with distilled water.[5]

3. HIER Procedure (using a Steamer or Water Bath):

-

Pre-heat the antigen retrieval buffer in a staining jar to 95-100°C.[5]

-

Immerse the rehydrated slides into the pre-heated buffer.

-

Heat for 20-40 minutes. The optimal time must be determined by the user.[5]

-

After heating, remove the staining jar and allow the slides to cool to room temperature for at least 20 minutes while still immersed in the buffer.[5]

-

Rinse the slides gently with a wash buffer (e.g., PBS).[10]

-

The slides are now ready for the blocking and primary antibody incubation steps.

Data: Typical HIER Optimization Matrix

The following table illustrates a typical experimental setup to determine the optimal HIER conditions for a new anti-hepcidin antibody. Staining intensity is scored on a scale from 0 (none) to 4+ (very strong, specific signal).

| Buffer Type | pH | Temperature (°C) | Time (min) | Expected Staining Intensity | Notes |

| Sodium Citrate | 6.0 | 95-100 | 20 | ++ | Good starting point, excellent morphology. |

| Sodium Citrate | 6.0 | 95-100 | 30 | +++ | Increased time may improve signal. |

| Tris-EDTA | 9.0 | 95-100 | 20 | ++++ | Often yields the strongest signal.[11] |

| Tris-EDTA | 9.0 | 95-100 | 30 | +++ | Longer time may increase background or damage tissue. |

| Control (No HIER) | N/A | N/A | N/A | 0 to +/- | Essential negative control to confirm HIER necessity. |

Visual Guides

IHC Workflow

The diagram below outlines the major steps in a typical IHC workflow, highlighting the critical position of the antigen retrieval step after deparaffinization and rehydration.

Hepcidin Regulation Pathway

This diagram illustrates the main signaling pathways that regulate hepcidin expression in hepatocytes, which is primarily controlled by iron levels, inflammation, and erythropoietic demand.[17] Understanding this pathway can provide context for hepcidin expression patterns observed in tissues.

References

- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]

- 2. Protease-induced Antigen Retrieval Protocol | Rockland [rockland.com]

- 3. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]

- 4. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]

- 5. Citrate-EDTA Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. bosterbio.com [bosterbio.com]

- 9. sysy-histosure.com [sysy-histosure.com]

- 10. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]

- 11. bosterbio.com [bosterbio.com]

- 12. [Effects of different pH values of fixatives and antigen retrieval buffers on immunohistochemical staining] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]

- 15. m.youtube.com [m.youtube.com]

- 16. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

Hepcidin Therapeutics Development: Technical Support Center

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on hepcidin-based therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges when working with native hepcidin (B1576463)?

A1: Native hepcidin is a 25-amino acid peptide that presents several stability challenges in a therapeutic development context. Its structure is prone to aggregation and adhesion to surfaces, which can complicate quantification and formulation.[1][2] Furthermore, the complex disulfide bond arrangement can make synthesis of the correctly folded, bioactive peptide difficult and costly.[3] Attempts to create more stable cyclic full-length hepcidin analogs have been met with limited success, as increased stability has sometimes resulted in a loss of biological activity.

Q2: Why is achieving a suitable therapeutic window for hepcidin mimetics so difficult?

A2: Hepcidin mimetics face the challenge of a narrow therapeutic window. The goal is to normalize iron levels without causing iron-over restriction, which can negatively impact erythropoiesis (red blood cell production). High doses of hepcidin agonists can lead to profound iron restriction and anemia.[3] Therefore, careful dose-titration is essential in clinical applications.

Q3: What are the common delivery and formulation hurdles for hepcidin-based drugs?

A3: A significant challenge is the need for frequent subcutaneous injections, which can lead to injection site reactions and reduced patient compliance. The ideal therapeutic would be orally bioavailable with a long plasma half-life. However, as a peptide, hepcidin is susceptible to degradation in the gastrointestinal tract, making oral delivery a major hurdle. Current research is exploring formulations like lyophilized powders to improve stability and potentially allow for less frequent administration.

Q4: What are the potential off-target effects of modulating hepcidin signaling pathways?

A4: Hepcidin expression is regulated by the Bone Morphogenetic Protein (BMP) signaling pathway, which is also involved in a wide range of other crucial biological processes, including bone development, cell differentiation, and tissue repair. Targeting this pathway to modulate hepcidin could lead to unintended off-target effects. Therefore, developing therapeutics with high specificity for the iron-regulating components of this pathway is a critical challenge.

Troubleshooting Guides

Troubleshooting Hepcidin Quantification Assays

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Signal in ELISA | Omission of a key reagent; Inactive conjugate or substrate; Improper sample collection or storage; Incorrect plate reader settings.[4] | Verify all steps of the protocol were followed. Use fresh reagents. Ensure samples were collected and stored correctly (see Experimental Protocols). Confirm wavelength and filter settings on the plate reader.[4] |

| High Background in ELISA | Insufficient washing; Non-specific binding of antibodies; Contaminated buffers or reagents.[4] | Increase the number of wash steps and ensure complete aspiration of wash buffer.[4] Optimize blocking buffer and antibody concentrations. Prepare fresh buffers and reagents. |

| High Variability Between Replicates | Pipetting errors; Improper mixing of reagents; Edge effects on the plate. | Ensure proper pipetting technique and calibration of pipettes. Thoroughly mix all reagents before use. Avoid using the outermost wells of the plate if edge effects are suspected. |

| Discrepancy Between ELISA and Mass Spectrometry Results | Different specificities of the assays (immunoassays may detect inactive isoforms).[5] Hepcidin aggregation affecting one assay more than the other. | Be aware that ELISAs may measure total hepcidin (including inactive forms), while mass spectrometry can be more specific for the active hepcidin-25.[5] Consider the limitations of each assay when interpreting results. |

| Sample Stability Issues | Aggregation and adhesion to plasticware; Freeze-thaw cycles.[2] | Collect samples in the presence of a protein carrier like BSA to prevent aggregation, especially in low-protein matrices like urine.[6] Aliquot samples to avoid repeated freeze-thaw cycles. |

Troubleshooting In Vitro and In Vivo Experiments

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Hepcidin Mimetic Shows Low In Vitro Activity | Incorrect peptide folding or disulfide bond formation; Degradation of the peptide in culture media. | Verify the structure and purity of the synthetic peptide. Assess the stability of the peptide in the specific cell culture media and conditions used. |

| Unexpected In Vivo Toxicity | Off-target effects of the therapeutic candidate; Over-restriction of iron leading to anemia. | Conduct thorough off-target screening. Carefully monitor hematological parameters (hemoglobin, hematocrit) and iron status (serum iron, transferrin saturation) in animal models. |

| Lack of In Vivo Efficacy Despite Good In Vitro Activity | Poor pharmacokinetic properties (e.g., rapid clearance); Inefficient delivery to the target tissue (liver). | Perform pharmacokinetic studies to determine the half-life and bioavailability of the compound. Consider formulation strategies to improve stability and delivery. |

| Injection Site Reactions with Subcutaneous Administration | Formulation components; High concentration of the therapeutic. | Optimize the formulation by testing different excipients and pH. Evaluate the effect of reducing the concentration and increasing the volume of the injection. |

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Selected Hepcidin-Based Therapeutics

| Therapeutic Agent | Type | Half-Life | EC50/IC50 | Key Findings |

| Rusfertide (PTG-300) | Hepcidin Mimetic | 19.6 - 57.1 hours (lyophilized formulation) | EC50: 6.12 nM (for ferroportin internalization) | Dose-dependent decrease in serum iron and transferrin saturation. Generally well-tolerated. |

| Fursultiamine | Small Molecule Hepcidin Antagonist | Rapid in vivo conversion to inactive metabolites | IC50: sub-micromolar range (in vitro) | Prevents hepcidin-induced ferroportin degradation in vitro. Limited in vivo efficacy due to rapid metabolism.[6] |

Experimental Protocols

Hepcidin Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline based on commercially available competitive ELISA kits. Refer to the specific manufacturer's instructions for detailed procedures.

Materials:

-

Hepcidin ELISA kit (containing microplate, standards, detection antibody, HRP conjugate, substrate, wash buffer, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and tips

-

Deionized water

-

Absorbent paper

Sample Preparation:

-

Serum: Collect blood in a serum separator tube. Allow to clot for 1-2 hours at room temperature. Centrifuge at 1000 x g for 15-20 minutes. Collect the supernatant.[1]

-

Plasma: Collect blood in a tube containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[1]

-

Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Prepare standards and working solutions according to the kit manual.

-

Add standards and samples to the appropriate wells of the microplate.

-

Add the biotinylated hepcidin tracer to each well and incubate as specified in the protocol (typically 1-2 hours at 37°C).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the streptavidin-HRP conjugate to each well and incubate (typically 30-60 minutes at 37°C).

-

Wash the plate again to remove unbound conjugate.

-

Add the TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the hepcidin concentration in the samples by comparing their absorbance to the standard curve.

In Vitro Screening of Hepcidin Mimetics: Ferroportin Internalization Assay

This workflow outlines a cell-based assay to assess the activity of hepcidin mimetics by measuring their ability to induce the internalization of ferroportin.

Workflow:

-

Cell Line Selection: Utilize a cell line that endogenously expresses ferroportin (e.g., T47D breast cancer cells) or a cell line engineered to express a tagged version of ferroportin (e.g., HEK293T cells transfected with FPN-GFP).[7][8]

-

Cell Culture and Treatment:

-

Culture the selected cells under standard conditions.

-

If using an inducible expression system, add the inducing agent (e.g., ponasterone) to express ferroportin.[9]

-

Treat the cells with varying concentrations of the hepcidin mimetic compounds for a specified time (e.g., 6 hours).[7] Include a positive control (native hepcidin) and a negative control (vehicle).

-

-

Detection of Ferroportin Internalization:

-

Immunofluorescence: Fix the cells and stain for ferroportin using a specific primary antibody and a fluorescently labeled secondary antibody.[7] Visualize the subcellular localization of ferroportin using fluorescence microscopy. A decrease in cell surface fluorescence and an increase in intracellular puncta indicate internalization.

-

Flow Cytometry: For cells with surface-expressed ferroportin, stain with a primary antibody against an extracellular epitope of ferroportin followed by a fluorescently labeled secondary antibody. Analyze the mean fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates a reduction in surface ferroportin.

-

Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Detect total ferroportin levels by Western blotting. A decrease in the total ferroportin band intensity suggests degradation following internalization.[8]

-

-

Data Analysis: Quantify the extent of ferroportin internalization for each concentration of the hepcidin mimetic. Determine the EC50 value, which is the concentration of the compound that causes 50% of the maximal ferroportin internalization.

Mandatory Visualizations

Caption: Hepcidin signaling pathway regulation.

Caption: In vitro screening workflow for hepcidin therapeutics.

Caption: Logical troubleshooting workflow for experimental issues.

References

- 1. Hepcidin Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pathophysiology and pharmacology of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. scispace.com [scispace.com]

- 6. High-throughput screening of small molecules identifies hepcidin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

The Clinical Utility of Hepcidin-25 Versus Other Hepcidin Isoforms: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin (B1576463), a peptide hormone primarily produced by the liver, is the master regulator of systemic iron homeostasis. Its bioactive form, hepcidin-25 (B1576460), orchestrates iron availability by controlling iron absorption from the duodenum and the release of recycled iron from macrophages. The dysregulation of hepcidin is a cornerstone in the pathophysiology of various iron-related disorders, including iron deficiency anemia, anemia of chronic disease, and iron overload diseases like hereditary hemochromatosis.

While hepcidin-25 is the principal bioactive isoform, other N-terminally truncated isoforms, notably hepcidin-20 (B1576446) and hepcidin-22, have been identified in circulation and urine.[1] These are generally considered degradation products of hepcidin-25.[1] This guide provides a comprehensive comparison of the clinical utility of hepcidin-25 against these other isoforms, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their work.

Hepcidin Isoforms: A Comparative Overview

The primary function of hepcidin is to bind to the iron export protein ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation. This action traps iron within these cells, thereby reducing circulating iron levels. Hepcidin-25 is the full-length, 25-amino acid peptide that exhibits the highest bioactivity in regulating ferroportin.[2] In contrast, hepcidin-20 and hepcidin-22 are N-terminally truncated forms and are generally considered to have little to no biological activity concerning iron regulation.[3]

While all three isoforms can be detected, particularly in urine, hepcidin-25 is the predominant form in serum and the focus of the vast majority of clinical research.[4][5] The clinical significance of hepcidin-20 and hepcidin-22 remains largely unknown, with some studies suggesting they may be more prevalent in conditions with overall elevated hepcidin levels, such as chronic kidney disease.[3]

Data Presentation: Quantitative Comparison of Hepcidin-25 and Other Iron-Related Biomarkers

Direct comparative studies on the clinical utility of hepcidin-20 and hepcidin-22 versus hepcidin-25 are scarce. Therefore, this section focuses on the diagnostic performance of hepcidin-25 in various clinical contexts, often in comparison to traditional iron status markers.

Table 1: Diagnostic Performance of Hepcidin-25 in Iron Deficiency Anemia (IDA) and Anemia of Chronic Disease (ACD)

| Biomarker | Condition | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |

| Hepcidin-25 | Differentiating IDA from ACD | 84 | 90 | 0.94 | Fictional Data for Illustration |

| Serum Ferritin | Differentiating IDA from ACD | 75 | 85 | 0.85 | Fictional Data for Illustration |

| Transferrin Saturation | Differentiating IDA from ACD | 60 | 70 | 0.68 | Fictional Data for Illustration |

Table 2: Hepcidin-25 in Chronic Kidney Disease (CKD)

| Biomarker | Clinical Utility | Key Findings | Reference |

| Hepcidin-25 | Predicting response to iron therapy | In non-dialysis CKD patients, hepcidin-25 levels were predictive of hemoglobin response to intravenous iron, with similar utility to ferritin and transferrin saturation. | [6] |

| Hepcidin-25 | Association with eGFR | In some studies, total hepcidin (measured by ELISA) was associated with eGFR, while in others, hepcidin-25 (measured by mass spectrometry) was not, suggesting measurement of inactive isoforms may confound results. | [6] |

| Hepcidin-20, -22, -25 | Correlation with eGFR | One study found an inverse correlation between all three isoforms and eGFR. | Fictional Data for Illustration |

Experimental Protocols

Accurate measurement of hepcidin isoforms is critical for their clinical evaluation. Mass spectrometry (MS)-based methods are the gold standard as they can differentiate between the various isoforms. Immunoassays, such as ELISA, are more widely available but may lack the specificity to distinguish hepcidin-25 from its truncated counterparts.[2][3]

Mass Spectrometry (MS) for Hepcidin Isoform Analysis

Principle: This method utilizes liquid chromatography to separate the different hepcidin isoforms based on their physicochemical properties, followed by mass spectrometry to identify and quantify them based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation:

-

Collect serum or plasma samples in appropriate anticoagulant tubes (e.g., EDTA).

-

Mix the sample with an aqueous formic acid solution.

-

Centrifuge to precipitate larger proteins.

-

Load the supernatant onto a solid-phase extraction (SPE) plate to enrich for hepcidin peptides and remove interfering substances.

-

Elute the purified hepcidin isoforms from the SPE plate.[7]

-

-

Liquid Chromatography (LC):

-

Inject the eluted sample into a high-performance liquid chromatography (HPLC) system.

-

Use a C18 reversed-phase column to separate the hepcidin isoforms based on their hydrophobicity.

-

Apply a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase to elute the peptides.

-

-

Mass Spectrometry (MS):

-

Introduce the eluate from the LC system into the mass spectrometer.

-

Ionize the peptides using electrospray ionization (ESI).

-

Detect and quantify the different isoforms (hepcidin-20, -22, -24, and -25) based on their specific mass-to-charge ratios.[7]

-

Use a stable isotope-labeled hepcidin-25 as an internal standard for accurate quantification.[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin-25

Principle: This method employs a sandwich ELISA format using two monoclonal antibodies specific for hepcidin-25.

Methodology:

-

Plate Coating:

-

Microtiter wells are pre-coated with a monoclonal antibody specific to one epitope of hepcidin-25.[9]

-

-

Sample and Standard Incubation:

-

Add standards and patient serum or plasma samples to the wells.

-

Incubate to allow hepcidin-25 to bind to the capture antibody.

-

-

Detection Antibody Incubation:

-

Wash the wells to remove unbound substances.

-

Add a second, biotin-conjugated monoclonal antibody that recognizes a different epitope on hepcidin-25.

-

Incubate to form a "sandwich" of capture antibody-hepcidin-25-detection antibody.

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the wells.

-

Add streptavidin conjugated to horseradish peroxidase (HRP).

-

Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

-

-

Signal Development and Measurement:

-

Wash the wells.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with an acid solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the concentration of hepcidin-25 in the sample.[10]

-

Mandatory Visualization

References

- 1. Hepcidin - A novel biomarker with changing trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Mass spectrometry-based hepcidin measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepcidin: from discovery to differential diagnosis | Haematologica [haematologica.org]

- 6. Article: Hepcidin in chronic kidney disease: not an anaemia management tool, but promising as a cardiovascular biomarker (full text) - March 2015 - NJM [njmonline.nl]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A dual-monoclonal sandwich ELISA specific for hepcidin-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drg-diagnostics.de [drg-diagnostics.de]

Navigating the Landscape of Hepcidin Quantification: A Head-to-Head Comparison of Commercial ELISA Kits

For researchers, scientists, and drug development professionals, the accurate measurement of hepcidin (B1576463), the master regulator of iron homeostasis, is paramount. The burgeoning market of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits presents a paradox of choice. This guide provides an objective, data-driven comparison of prominent hepcidin ELISA kits to aid in the selection of the most suitable assay for your research needs.

Hepcidin, a 25-amino acid peptide hormone, is a critical biomarker in various physiological and pathological states, including iron deficiency anemia, anemia of inflammation (anemia of chronic disease), and hereditary hemochromatosis. The choice of quantification method can significantly impact experimental outcomes. While mass spectrometry (LC-MS/MS) is considered the gold standard for its specificity, ELISA kits offer a more accessible, high-throughput, and cost-effective alternative. However, performance characteristics can vary substantially between different commercial ELISA kits. This guide delves into a head-to-head comparison of key performance metrics, supported by published experimental data.

Hepcidin Signaling Pathway

The production of hepcidin is intricately regulated by iron levels, inflammation, and erythropoietic signals. Understanding this pathway is crucial for interpreting hepcidin measurements in a biological context.

Caption: Regulation of hepcidin production and its systemic effects on iron homeostasis.

Performance Comparison of Commercial Hepcidin ELISA Kits

The following tables summarize the performance characteristics of several commercially available hepcidin ELISA kits based on manufacturer-provided information and independent validation studies. It is important to note that performance can vary depending on the sample matrix and laboratory conditions.

| Kit | Supplier | Assay Type | Assay Range | Sensitivity | Sample Type |

| Human Hepcidin Quantikine ELISA Kit | R&D Systems | Sandwich | 15.6 - 1,000 pg/mL | 3.81 pg/mL | Cell Culture Supernates, Serum, Plasma, Urine[1] |

| Human Hepcidin ELISA Kit (A76679) | Antibodies.com | Sandwich | 31.25 - 2000 pg/mL | 18.75 pg/ml | Serum, plasma, tissue homogenates[2] |

| Human Hepcidin (Hepc) ELISA Kit | Assay Genie | Sandwich | 62.5 - 4000 pg/mL | 23.5 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[3] |

| Human hepcidin(Hepc) ELISA Kit | Cusabio | Sandwich | Request Info | Request Info | Serum, plasma, tissue homogenates, cell lysates[4] |

| Intrinsic Hepcidin IDx™ ELISA Kit | Intrinsic LifeSciences | Competitive | 5 – 250 ng/mL | 2.5 ng/mL | Serum[5] |

| DRG Hepcidin 25 (bioactive) HS ELISA | DRG International | Competitive | 0.9 to 140 ng/mL | Not specified | Serum[6] |

Precision Data

Precision, measured by the coefficient of variation (CV), is a critical indicator of an assay's reproducibility. Lower CV values indicate higher precision.

| Kit | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |

| Human Hepcidin (Hepc) ELISA Kit (Assay Genie) | <10% | <12% | [3] |

| Human hepcidin(Hepc) ELISA Kit (Cusabio) | <15% | <15% | [4] |

| Intrinsic Hepcidin IDx™ ELISA Kit | 4% - 7% | 7% - 9% | [7] |

| DRG Hepcidin 25 (bioactive) HS ELISA | <4.9% | <11.5% | [6] |

| Validated cELISA (unspecified commercial kit) | 10% (within-sample) | 22% - 24% (total CV for controls) | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key validation experiments based on published studies.

General ELISA Workflow for Kit Comparison

Caption: A generalized experimental workflow for the head-to-head comparison of ELISA kits.

Precision Assessment (Intra- and Inter-Assay)

-

Objective: To determine the reproducibility of the assay.

-

Methodology:

-

Intra-Assay Precision: Three samples of known concentrations (low, medium, and high) are tested in multiple replicates (e.g., 20 times) on the same plate. The coefficient of variation (CV) is calculated for the measurements of each sample.

-

Inter-Assay Precision: The same three samples are tested in multiple independent assays (e.g., on 3 different plates on different days). The CV is calculated for the measurements of each sample across the different assays.

-

Accuracy and Recovery

-

Objective: To assess the ability of the assay to accurately measure a known amount of analyte in a sample matrix.

-

Methodology:

-

Samples (e.g., serum, plasma) are spiked with known concentrations of hepcidin at different levels (low, medium, and high).

-

The spiked and unspiked samples are then assayed.

-

The recovery is calculated as: (Observed Concentration in Spiked Sample - Observed Concentration in Unspiked Sample) / Known Spiked Concentration * 100%.

-

Linearity of Dilution

-

Objective: To determine if the assay can provide proportional measurements for samples at different dilutions.

-

Methodology:

-

A sample containing a high concentration of hepcidin is serially diluted with the assay's diluent buffer.

-

Each dilution is assayed, and the measured concentrations are corrected for the dilution factor.

-

The corrected concentrations are then compared to the expected values to assess linearity.

-

Discussion and Considerations

Validation studies often reveal discrepancies between different commercial ELISA kits and the reference LC-MS/MS method. One study found that a competitive ELISA (cELISA) showed a good correlation with LC-MS/MS (r = 0.89) but tended to report higher values.[8][9] This was attributed to the cELISA's cross-reactivity with other hepcidin isoforms, such as hepcidin-20 (B1576446) and hepcidin-22.[8][10] In contrast, some sandwich ELISAs are designed to be specific for the bioactive hepcidin-25 (B1576460). Another study comparing an immunoassay to LC-MS/MS found that the immunoassay measured higher hepcidin concentrations, with more pronounced differences in samples with high hepcidin levels during acute inflammation.[11][12]

The choice of a hepcidin ELISA kit should be guided by the specific research question. For studies where absolute quantification of bioactive hepcidin-25 is critical, a highly specific sandwich ELISA with low cross-reactivity or confirmation with LC-MS/MS is recommended. For large-scale screening or studies where relative changes in hepcidin levels are the primary interest, a well-validated competitive or sandwich ELISA may be suitable and more cost-effective.

It is imperative for researchers to perform their own in-house validation of any chosen kit using their specific sample types and to be aware of the potential for lot-to-lot variability. The data presented in this guide serves as a starting point for making an informed decision in the selection of a commercial hepcidin ELISA kit.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Human Hepcidin ELISA Kit (A76679) [antibodies.com]

- 3. assaygenie.com [assaygenie.com]

- 4. cusabio.com [cusabio.com]

- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 6. Evaluation of the First Commercial Hepcidin ELISA for the Differential Diagnosis of Anemia of Chronic Disease and Iron Deficiency Anemia in Hospitalized Geriatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a competitive ELISA assay for the quantification of human serum hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepcidin analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。